piperidin-1-yl N-phenylcarbamate
Description
Properties
IUPAC Name |
piperidin-1-yl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(13-11-7-3-1-4-8-11)16-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOGWIOGXFIRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Piperidin-1-yl N-phenylcarbamate serves as a crucial building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces oxygen-containing functional groups | Potassium permanganate |
| Reduction | Removes oxygen or reduces double bonds | Lithium aluminum hydride |
| Substitution | Replaces one functional group with another | Nucleophiles or electrophiles |
Biological Activities
Potential Antimicrobial and Anticancer Properties
Research has indicated that this compound may exhibit significant biological activities. Studies have explored its antimicrobial properties against various pathogens and its potential as an anticancer agent. The compound's ability to interact with specific molecular targets enhances its therapeutic prospects.
Case Study: Anticancer Activity
A recent study investigated the effects of this compound on MTAP-deficient cancers. The results demonstrated that the compound could inhibit cell proliferation in vitro, suggesting a mechanism of action that warrants further exploration in vivo .
Medicinal Applications
Therapeutic Agent Exploration
Due to its unique structural characteristics, this compound is being explored as a potential therapeutic agent. Its interactions with enzymes and receptors may lead to new treatments for various diseases. The pharmacological profile of this compound is under investigation to determine its efficacy and safety in clinical settings .
Industrial Applications
Development of New Materials
In the industrial sector, this compound is utilized in the development of advanced materials. Its properties make it suitable for creating polymers and coatings with specific functionalities. This application highlights the compound's versatility beyond traditional medicinal uses.
Table 2: Comparison of Piperidine Derivatives
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Piperine | Piperidine ring | Antioxidant, anti-inflammatory |
| Tropane Alkaloids | Bicyclic structure | Analgesic, stimulant |
| This compound | Piperidine + phenylcarbamate group | Antimicrobial, anticancer |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The bioactivity of piperidin-1-yl N-phenylcarbamate is influenced by its substituents. Below, we compare it with analogs differing in amine moieties, aryl groups, or additional functionalizations.
Piperidine vs. Other Amine Substituents
Key Findings :
- The piperidine moiety enhances cholinesterase inhibition compared to morpholine or diethylamino groups, likely due to improved hydrophobic interactions and hydrogen bonding .
- In Pks13 inhibitors (), piperidine-substituted carbamates exhibit superior activity, possibly due to optimal steric fit in enzyme pockets .
Aryl Group Modifications
Key Findings :
- Electron-donating groups (e.g., -OCH3) on the phenyl ring increase lipophilicity but may reduce target specificity .
- Hydroxyl groups () improve solubility but limit blood-brain barrier penetration, making them suitable for peripheral applications .
Complex Derivatives with Extended Moieties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
